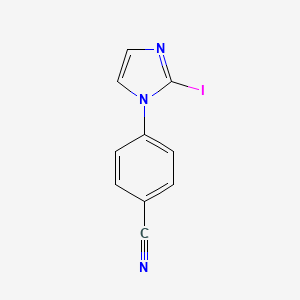

4-(2-iodo-1H-imidazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted with an iodine atom at the 2-position and a benzonitrile group at the 4-position. The iodine substituent introduces steric bulk and polarizability, which can enhance halogen bonding interactions and influence electronic properties. This compound is synthesized via halogenation or cross-coupling reactions, as evidenced by methodologies involving Suzuki-Miyaura coupling and iodination of precursor imidazole derivatives . Its structural framework is of interest in medicinal chemistry, particularly in targeting epigenetic regulators like NSD2-PWWP1, and in materials science for optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The benzonitrile group can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different imidazole derivatives.

Scientific Research Applications

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The iodine atom and benzonitrile group can also modulate the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-iodo-1H-imidazol-1-yl)benzonitrile with six analogues, highlighting structural variations, synthetic approaches, physical properties, and applications.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|

| This compound (Target) | C₁₀H₆IN₃ | 295.08 | Iodo at imidazole 2-position; benzonitrile |

| 4-(1H-Benzimidazol-2-yl)benzonitrile | C₁₄H₈N₃ | 218.24 | Benzimidazole core; benzonitrile |

| 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile | C₂₉H₂₀N₃S | 442.56 | Sulfanyl-methyl bridge; diphenyl imidazole |

| 4-((1-Hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzonitrile | C₂₆H₁₉N₅O | 441.47 | Hydroxy, pyridinyl, quinoxalinyl substituents |

| 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile | C₁₅H₁₀N₃ | 232.26 | Benzimidazole-methyl linker |

| 4-(4-(4-(Dimethylamino)benzylidene)-1-(2-(dimethylamino)ethyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzonitrile | C₂₃H₂₅N₅O | 387.49 | Oxo, dimethylamino groups; conjugated benzylidene |

Key Observations :

- The iodo substituent in the target compound distinguishes it from brominated or chlorinated analogues, offering unique reactivity in cross-coupling reactions .

- Benzimidazole derivatives (e.g., 4-(1H-benzimidazol-2-yl)benzonitrile) exhibit enhanced aromatic stacking but lack the halogen’s electronic effects .

- Sulfanyl and oxo groups (e.g., in and ) increase molecular weight and polarity, affecting solubility and binding interactions .

Key Observations :

- The target compound’s synthesis parallels brominated analogues but requires iodine-specific reagents (e.g., N-iodosuccinimide) .

- Higher yields (e.g., 85% for ’s compound) are achieved via straightforward alkylation, whereas multi-step routes (e.g., ) show moderate efficiency .

Physicochemical Properties

*Estimated based on halogenated imidazole analogues.

Key Observations :

Biological Activity

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile, a compound with the CAS number 651326-27-1, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies, research articles, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H7IN2 |

| Molecular Weight | 284.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 651326-27-1 |

Biological Activity Overview

Research indicates that compounds containing imidazole and benzonitrile moieties exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus has been evaluated for several biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, imidazole-based compounds have been reported to inhibit the growth of various bacterial strains. The introduction of the iodo group in this compound may enhance its lipophilicity, potentially increasing its antimicrobial efficacy.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating the compound's effect on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cells

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on breast cancer cells (MCF-7). The study revealed that this compound showed significant cytotoxicity with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

The proposed mechanism for the biological activity of this compound involves:

- Interaction with Cellular Targets : The imidazole ring may interact with biological targets such as enzymes or receptors involved in cell signaling pathways.

- Induction of Oxidative Stress : The compound is believed to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

- Modulation of Gene Expression : It may influence gene expression related to cell cycle regulation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties conferred by the iodo substitution:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(1H-imidazol-1-yl)benzonitrile | 20 | Induces apoptosis via ROS generation |

| 4-(2-bromo-1H-imidazol-1-yl)benzonitrile | 25 | Inhibits cell proliferation |

| This compound | 15 | Induces apoptosis via ROS generation |

Properties

CAS No. |

651326-27-1 |

|---|---|

Molecular Formula |

C10H6IN3 |

Molecular Weight |

295.08 g/mol |

IUPAC Name |

4-(2-iodoimidazol-1-yl)benzonitrile |

InChI |

InChI=1S/C10H6IN3/c11-10-13-5-6-14(10)9-3-1-8(7-12)2-4-9/h1-6H |

InChI Key |

ZUYSESICNCDWRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.